![molecular formula C6H7N3O2 B1268311 n-Methyl-3-nitropyridin-2-amine CAS No. 4093-88-3](/img/structure/B1268311.png)
n-Methyl-3-nitropyridin-2-amine
Overview
Description
n-Methyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a methyl group (-CH3) at the nitrogen atom of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-3-nitropyridin-2-amine typically involves the nitration of N-methylpyridin-2-amine. The nitration process can be carried out using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The reduction of this compound typically yields n-Methyl-3-aminopyridin-2-amine.
Substitution: Depending on the substituent introduced, various substituted pyridines can be formed.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has shown that derivatives of n-Methyl-3-nitropyridin-2-amine exhibit anticancer properties. A study evaluating various pyridine derivatives demonstrated that certain compounds had selective growth inhibition against specific cancer cell lines, such as UO-31 (renal cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) . The presence of an amine linker at specific positions was crucial for enhancing growth inhibitory effects.
2. Anti-inflammatory Properties
Another area of investigation involves the anti-inflammatory effects of this compound. In vitro studies have indicated that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including methylation reactions involving nitropyridine precursors. Its derivatives are often synthesized to enhance specific biological activities or to improve pharmacokinetic properties.
Potential Uses in Pharmaceuticals
Given its biological activity, this compound is being explored as a lead compound for developing new therapeutic agents. The structural modifications can lead to compounds with improved efficacy against cancer or inflammatory diseases.
Case Study 1: Anticancer Screening
A recent study screened a series of synthesized pyridine derivatives, including this compound, against a panel of human tumor cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, particularly against renal and breast cancer cell lines .
Case Study 2: Anti-inflammatory Action
In another study, the anti-inflammatory properties of this compound were evaluated using an LPS-induced inflammation model. The results suggested that this compound effectively reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
Summary Table of Applications
Application Area | Description |
---|---|
Anticancer Activity | Selective growth inhibition against various cancer cell lines |
Anti-inflammatory | Modulation of inflammatory pathways; potential for treating inflammatory diseases |
Pharmaceutical Lead | Structural modifications to enhance efficacy and pharmacokinetics |
Mechanism of Action
The mechanism of action of n-Methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: This compound has a bromine atom at the fifth position, which can influence its reactivity and applications.
2-Amino-4-methyl-3-nitropyridine: This compound has an amino group at the second position and a methyl group at the fourth position, making it structurally similar but with different chemical properties.
Biological Activity
n-Methyl-3-nitropyridin-2-amine is a compound of significant interest due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a nitro group attached to the pyridine ring, which plays a crucial role in its biological activity. The presence of the nitro group can influence the compound's reactivity and interaction with biological targets. It is known that nitro compounds can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes by binding to their active sites. The nitro group participates in redox reactions, influencing the compound's reactivity .
- Cell Signaling Modulation : It has been observed to modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to enhanced stress responses or cytotoxic effects depending on the dosage .
- Reactive Intermediate Formation : The reduction of the nitro group can produce various reactive intermediates that may react with biomolecules, potentially causing oxidative stress or other cellular damage .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves disruption of microbial cell functions through interactions with essential enzymes . For example, studies have shown effective inhibition against strains of bacteria such as Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) reported at 0.78 μM .
Anticancer Activity
The compound has demonstrated promising anticancer activity in several studies. In vitro assays have shown that it induces cytotoxic effects in human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer), with GI50 values ranging from 2.40 to 13.5 μM . The presence of the nitro group enhances the interaction with target proteins involved in tumor growth and proliferation.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as iNOS and COX-2. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study focused on the compound's effect against M. tuberculosis demonstrated its potential as a lead compound for developing new antitubercular agents due to its specific action on bacterial enzymes .
- Cytotoxicity Assessment : Another study evaluated its cytotoxic effects on multiple human cancer cell lines, establishing a correlation between structural modifications and enhanced potency against cancer cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : High gastrointestinal absorption has been noted, suggesting good bioavailability.
- Distribution : It is not a substrate for P-glycoprotein (P-gp), indicating it can be widely distributed in body tissues.
- Metabolism : The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .
Properties
IUPAC Name |
N-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGRKFIVIVPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339465 | |
Record name | n-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-88-3 | |
Record name | n-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.